molecular formula C9H11NO2 B1601270 1,2,5-Trimethyl-3-nitrobenzene CAS No. 609-88-1

1,2,5-Trimethyl-3-nitrobenzene

Cat. No. B1601270
CAS RN: 609-88-1
M. Wt: 165.19 g/mol
InChI Key: QCZUVZZGFJABPY-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-3-nitrobenzene, also known as nitromesitylene, is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . This compound is a derivative of benzene, where three methyl groups and one nitro group are attached to the benzene ring .


Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Molecular Structure Analysis

The molecular structure of 1,2,5-Trimethyl-3-nitrobenzene consists of a benzene ring with three methyl groups and one nitro group attached . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .


Chemical Reactions Analysis

The production of 1,3,5-trimethyl-2-nitrobenzene at the kilogram level was achieved in a microreactor with two microreactors in series . Compared with the traditional batch reactor, sulfuric acid consumption was decreased by 7.6 times, and the reaction time was reduced from 4h to 60s .


Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Scientific Research Applications

Adsorption Enhancement in Aqueous Solutions

1,2,5-Trimethyl-3-nitrobenzene, as a derivative of nitrobenzene, can relate to the enhanced adsorption of nitrobenzene in aqueous solutions. Surface silylation of hexagonal mesoporous silica (MCM-41) with trimethylchlorosilane significantly increases its adsorption capacity for nitrobenzene, making it a promising material for the removal of nitrobenzene from water (Qin & Xu, 2016).

Rearrangement in Chemical Reactions

The rearrangement of aromatic nitro compounds, including 1,2,5-trimethyl-3-nitrobenzene, has been studied to understand their behavior in chemical reactions. The reaction rate and mechanism depend on the alkyl group size and reaction conditions, providing insights into organic synthesis and chemical transformations (Bullen, Ridd, & Sabek, 1953).

Photophysics and Photochemistry Insights

The complex photophysics and photochemistry of nitroaromatic compounds, such as 1,2,5-trimethyl-3-nitrobenzene, have been explored to understand their decay paths after UV absorption. This research contributes to the understanding of fluorescence and phosphorescence emissions and the formation of radical intermediates (Giussani & Worth, 2017).

Electrochemical Degradation in Environmental Applications

Electrochemical methods have been employed to reduce nitrobenzene derivatives to aniline in wastewater, providing an effective approach for environmental pollutant treatment. This research is significant for understanding the degradation of nitrobenzene in industrial wastewater streams (Mantha, Taylor, Biswas, & Bewtra, 2001).

Detection and Sensing Applications

1,2,5-Trimethyl-3-nitrobenzene, as part of the broader class of nitroaromatic compounds, is relevant in the development of sensors for detecting environmental pollutants. Research in this area focuses on creating sensitive, selective sensors for nitrobenzene, contributing to environmental monitoring and safety (Kubendhiran, Sakthinathan, Chen, Tamizhdurai, Shanthi, & Karuppiah, 2017).

Safety And Hazards

1,2,5-Trimethyl-3-nitrobenzene is a hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2,5-trimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZUVZZGFJABPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507584
Record name 1,2,5-Trimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Trimethyl-3-nitrobenzene

CAS RN

609-88-1
Record name 1,2,5-Trimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Karenga, Z El Rassi - Electrophoresis, 2010 - Wiley Online Library
A neutral naphthyl methacrylate‐phenylene diacrylate‐based monolith (NPM) was introduced for RP‐CEC of various neutral and charged solute probes via hydrophobic and π …

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